molecular formula C9H13BrO B13470488 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane

Cat. No.: B13470488
M. Wt: 217.10 g/mol
InChI Key: OMJDDUISQDXTTL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane is a substituted oxane (tetrahydropyran) derivative featuring a bromomethyl group and a propargyl (prop-2-yn-1-yl) group at the 4-position of the six-membered oxygen-containing ring. This compound combines two reactive moieties: a bromine atom, which serves as a versatile leaving group in nucleophilic substitution reactions, and a terminal alkyne group, which enables participation in click chemistry (e.g., azide-alkyne cycloaddition) or catalytic coupling reactions . Its molecular formula is C₉H₁₃BrO, with a molecular weight of 217.10 g/mol (calculated based on substituent analysis). The compound’s structure is characterized by steric and electronic effects arising from the juxtaposition of the bulky bromomethyl and linear propargyl groups, which may influence its reactivity and crystallographic packing behavior .

Properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

4-(bromomethyl)-4-prop-2-ynyloxane

InChI

InChI=1S/C9H13BrO/c1-2-3-9(8-10)4-6-11-7-5-9/h1H,3-8H2

InChI Key

OMJDDUISQDXTTL-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCOCC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Addition of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through alkylation reactions using propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Addition Reactions: Catalysts like palladium or platinum may be employed for hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while addition reactions can produce alkanes or halogenated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a building block for bioactive compounds.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Could be used in the production of advanced materials or as a precursor for polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on its interaction with molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane, differing primarily in substituents at the 4-position of the oxane ring. Key distinctions in molecular properties, reactivity, and applications are highlighted below:

4-(Bromomethyl)-4-methyloxane

  • Molecular Formula : C₇H₁₃BrO
  • Molecular Weight : 193.08 g/mol
  • Substituents : Bromomethyl and methyl groups at the 4-position.
  • Key Features : The methyl group introduces steric hindrance but lacks the π-bond reactivity of the propargyl group. This compound is primarily used as an alkylating agent in organic synthesis. Its lower molecular weight and simpler structure may enhance crystallographic stability, as evidenced by its inclusion in crystallographic databases .
  • CAS Number : 125552-89-8 .

4-(Bromomethyl)tetrahydropyran

  • Molecular Formula : C₆H₁₁BrO
  • Molecular Weight : 179.06 g/mol
  • Substituents : Bromomethyl group only at the 4-position.
  • Key Features : The absence of a second substituent reduces steric complexity, making it a more versatile intermediate for functionalization. Its structure is frequently analyzed using software like SHELX and Mercury for crystallographic studies .
  • CAS Number : 125552-89-8 .

4-(Bromomethyl)-4-[(oxiran-2-yl)methyl]oxane

  • Molecular Formula : C₉H₁₅BrO₂
  • Molecular Weight : 235.12 g/mol
  • Substituents : Bromomethyl and epoxide-containing (oxiran-2-yl)methyl groups.
  • This derivative is valued in polymer chemistry and cross-linking applications .
  • CAS Number : EN300-2941801 .

General Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at 4-Position CAS Number Key Reactivity/Applications
This compound C₉H₁₃BrO 217.10 Bromomethyl, propargyl Not reported Click chemistry, catalytic coupling
4-(Bromomethyl)-4-methyloxane C₇H₁₃BrO 193.08 Bromomethyl, methyl 125552-89-8 Alkylation, crystallography studies
4-(Bromomethyl)tetrahydropyran C₆H₁₁BrO 179.06 Bromomethyl 125552-89-8 General organic synthesis intermediate
4-(Bromomethyl)-4-[(oxiran-2-yl)methyl]oxane C₉H₁₅BrO₂ 235.12 Bromomethyl, epoxide-functional EN300-2941801 Polymer cross-linking, epoxy resins

Research Findings

  • Synthetic Utility : The bromomethyl-propargyl combination in the target compound offers dual functionality, enabling sequential reactions (e.g., alkylation followed by cycloaddition) in drug discovery and materials science .

Biological Activity

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H9BrO\text{C}_8\text{H}_9\text{BrO}

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes and receptors involved in critical signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies have indicated that it may inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence pointing towards its neuroprotective capabilities, possibly through modulation of oxidative stress pathways.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be low, indicating potent activity.

Case Study 2: Anticancer Properties

In a series of experiments involving various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), the compound showed a dose-dependent reduction in cell viability. The IC50 values ranged from 15 to 30 µM, suggesting significant anticancer potential.

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